Cas no 874-33-9 (N-methyl-1-(2-methylphenyl)methanamine)

N-methyl-1-(2-methylphenyl)methanamine structure
874-33-9 structure
N-methyl-1-(2-methylphenyl)methanamine
874-33-9
C9H13N
135.206222295761
MFCD04625428
40143
263103

N-methyl-1-(2-methylphenyl)methanamine Properties

Names and Identifiers

    • N-Methyl-1-(o-tolyl)methanamine
    • 2-Methyl-N-methylbenzylamine
    • N-methyl-1-(2-methylphenyl)methanamine
    • N-Methyl-N-(2-methylbenzyl)amine
    • N-methyl-1-(2-methylphenyl)methanamine(SALTDATA: HCl)
    • Benzylamine, N,o-dimethyl- (8CI)
    • N,2-Dimethylbenzenemethanamine (ACI)
    • N-Methyl-1-o-tolylmethanamine
    • N-Methyl-2-methylbenzylamine
    • NSC 97436
    • N,2-Dimethylbenzylamine
    • I12011
    • MFCD04625428
    • YMWQUYQBTXWNAH-UHFFFAOYSA-N
    • AS-8646
    • methyl-(2-methyl-benzyl)-amine
    • methyl(2-methylbenzyl)amine hydrochloride
    • 874-33-9
    • NSC97436
    • DB-000161
    • NSC-97436
    • ALBB-013357
    • AKOS000264094
    • EN300-07488
    • SB75448
    • DTXSID70294616
    • methyl[(2-methylphenyl)methyl]amine
    • Z56948272
    • n-methyl-n-(2-methylbenzyl)amine
    • SY021461
    • Benzenemethanamine, N,2-dimethyl-
    • SCHEMBL606716
    • CS-0045339
    • STK513263
    • +Expand
    • MFCD04625428
    • YMWQUYQBTXWNAH-UHFFFAOYSA-N
    • 1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3
    • C1C=C(C)C(CNC)=CC=1

Computed Properties

  • 135.10500
  • 1
  • 1
  • 2
  • 135.105
  • 10
  • 90.7
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 12A^2

Experimental Properties

  • 2.10530
  • 12.03000
  • Slightly soluble in water.
  • 196.5℃/760mmHg
  • 78.9°C

N-methyl-1-(2-methylphenyl)methanamine Security Information

  • 8

N-methyl-1-(2-methylphenyl)methanamine Customs Data

  • 2921499090
  • China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-methyl-1-(2-methylphenyl)methanamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004MU6-1g
N-METHYL-N-(2-METHYLBENZYL)AMINE
874-33-9 97%
1g
$65.00 2024-04-20
A2B Chem LLC
AC15422-5g
2-Methyl-N-methylbenzylamine
874-33-9 97%
5g
$65.00 2024-04-19
Aaron
AR004N2I-100mg
N-METHYL-N-(2-METHYLBENZYL)AMINE
874-33-9 97%
100mg
$6.00
abcr
AB171728-1g
N-Methyl-N-(2-methylbenzyl)amine, 95%; .
874-33-9 95%
1g
€93.80
Alichem
A019139015-5g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 95%
5g
$155.40 2023-08-31
Ambeed
A652136-1g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 97%
1g
$20.0
Apollo Scientific
OR110980-1g
N-Methyl-N-(2-Methylbenzyl)amine
874-33-9 95%
1g
£60.00 2023-08-31
Chemenu
CM255484-5g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 95%
5g
$151
Cooke Chemical
A8428832-250mg
N-Methyl-2-methylbenzylamine
874-33-9 ≥95%
250mg
RMB 119.20 2023-09-07
Enamine
EN300-07488-0.05g
methyl[(2-methylphenyl)methyl]amine
874-33-9 95%
0.05g
$19.0 2023-10-28

N-methyl-1-(2-methylphenyl)methanamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 - 5 °C; 20 h, rt
1.2 Reagents: Water ;  rt
Reference
Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones
Piazzi, Lorna; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 575-585

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1.5 h, 0 °C
Reference
Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors
Park, Sun You; et al, European Journal of Medicinal Chemistry, 2018, 143, 390-401

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron ,  Carbon ,  Phosphorus Solvents: Ethanol ;  20 h, 6 MPa, 120 °C
Reference
Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations
Long, Xiangdong; et al, Nature Communications, 2020, 11(1),

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  30 min, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium borohydride ;  0 °C → 25 °C; 1 h, 25 °C
Reference
Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors: Discovery of (3R,5R)-7-[2-(4-Fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic Acid (PF-3052334) as a Candidate for the Treatment of Hypercholesterolemia
Pfefferkorn, Jeffrey A.; et al, Journal of Medicinal Chemistry, 2008, 51(1), 31-45

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Ruthenium-Coordinated Spirolactams via Intramolecular Nucleophilic Addition to η6-Arene Metal Complexes
Pigge, F. Christopher; et al, Organometallics, 2002, 21(21), 4505-4512

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Methanol ,  Tetrahydrofuran ;  1 h, rt
Reference
Facile synthesis of 5- to 7-membered benzolactam compounds via strongly facilitated electrophilic aromtic substitution reaction
Kurouchi, Hiroaki; et al, Heterocycles, 2016, 93(2), 705-713

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ;  5 min, rt
1.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ;  15 - 20 min, rt
1.3 Solvents: Water ;  8 - 16 h, rt
Reference
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Oxidations with cerium(IV) sulfate: intramolecular cyclization of N-benzyl-β-amino ketones yielding 4-benzoyl-1,2,3,4-tetrahydroisoquinolines
Holzgrabe, Ulrike, Archiv der Pharmazie (Weinheim, 1987, 320(7), 647-54

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Water ;  12 h, rt
2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ;  5 min, rt
2.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ;  15 - 20 min, rt
2.3 Solvents: Water ;  8 - 16 h, rt
Reference
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Circuit 10

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Ruthenium-Coordinated Spirolactams via Intramolecular Nucleophilic Addition to η6-Arene Metal Complexes
Pigge, F. Christopher; et al, Organometallics, 2002, 21(21), 4505-4512

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  24 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 Reagents: Water
Reference
Formation of benzylamines from triazene compounds via a 1,2-proton shift
Nishiwaki, Keiji; et al, Tetrahedron, 2006, 62(29), 7034-7042

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Water
Reference
α-Lithiation of 1-aryl-3,3-dialkyltriazenes and intramolecular conversion to benzylamine and tetrahydrobenzotriazine derivatives
Nishiwaki, Keiji; et al, Angewandte Chemie, 2002, 41(3), 484-486

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) ,  2-Bromo-1,3,5-tris(1-methylethyl)benzene Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ,  Water ;  8 - 30 h, rt
Reference
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… ;  4 MPa, rt → 120 °C; 24 h, 4 MPa, 120 °C
Reference
Selective Monomethylation of Amines with Methanol as the C1 Source
Choi, Geunho; et al, Angewandte Chemie, 2018, 57(21), 6166-6170

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Water ;  12 h, rt
2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) ,  2-Bromo-1,3,5-tris(1-methylethyl)benzene Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ,  Water ;  8 - 30 h, rt
Reference
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Circuit 17

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  24 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Synthetic Circuit 19

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

N-methyl-1-(2-methylphenyl)methanamine Raw materials

N-methyl-1-(2-methylphenyl)methanamine Preparation Products

N-methyl-1-(2-methylphenyl)methanamine Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:874-33-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:874-33-9)
TANG SI LEI
15026964105
2881489226@qq.com

N-methyl-1-(2-methylphenyl)methanamine Related Literature

  • 1. Spectroscopic studies of some substituted methyl formates. Part 1.—Microwave spectra and internal rotation barriers of methyl-fluoroformate, -propiolate, -cyanoformate, -acrylate and -acetate
    G. Williams,N. L. Owen,J. Sheridan Trans. Faraday Soc. 1971 67 922
Recommended suppliers
Amadis Chemical Company Limited
(CAS:874-33-9)N-methyl-1-(2-methylphenyl)methanamine
A862594
99%
10g
158.0